N1-(4-fluorophenethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
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Overview
Description
N1-(4-fluorophenethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic organic compound characterized by its complex molecular structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorophenethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide typically involves multiple steps:
Formation of the Oxalamide Core: The oxalamide core is synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions. This step often requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Introduction of the 4-Fluorophenethyl Group: The 4-fluorophenethyl group is introduced via a nucleophilic substitution reaction, where a suitable precursor (e.g., 4-fluorophenethylamine) reacts with the intermediate formed in the previous step.
Addition of the Piperazine Derivative: The final step involves the addition of the 4-methylpiperazine derivative to the intermediate compound. This step may require a catalyst or specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the phenyl groups. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the oxalamide core or the aromatic rings. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(4-fluorophenethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N1-(4-fluorophenethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-fluorophenethyl)-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- N1-(4-chlorophenethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
- N1-(4-fluorophenethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(phenyl)ethyl)oxalamide
Uniqueness
N1-(4-fluorophenethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is unique due to the presence of the 4-fluorophenethyl group and the specific arrangement of the piperazine and oxalamide moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Conclusion
This compound is a compound of significant interest in various scientific fields Its complex structure and potential biological activities make it a valuable subject for research in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN4O2/c1-18-3-7-20(8-4-18)22(29-15-13-28(2)14-16-29)17-27-24(31)23(30)26-12-11-19-5-9-21(25)10-6-19/h3-10,22H,11-17H2,1-2H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTDYRGOKZNMDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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